molecular formula C14H18N4O4S B2529346 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine CAS No. 1005879-90-2

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine

Cat. No.: B2529346
CAS No.: 1005879-90-2
M. Wt: 338.38
InChI Key: JROCPWOMGHFXOY-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine is a piperazine derivative featuring two distinct substituents: a sulfonyl group attached to a 1,3-dimethylpyrazole ring at the 4-position and a furan-2-carbonyl group at the opposite nitrogen of the piperazine core. The 1,3-dimethylpyrazole moiety enhances steric and electronic effects, while the furan carbonyl group introduces hydrogen-bonding capabilities, influencing solubility and receptor interactions .

Properties

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROCPWOMGHFXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the sulfonyl group: The pyrazole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling with piperazine: The final step involves the coupling of the furan-2-carbonyl chloride with piperazine under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly as an enzyme inhibitor. Its unique structural features allow it to interact with various biological targets:

  • Enzyme Inhibition : It has shown promise in inhibiting enzymes involved in inflammatory pathways and cancer progression. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Anticancer Activity : Studies have demonstrated that 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Biological Research

The compound has been investigated for its biological activities beyond medicinal applications:

  • Antimicrobial Properties : Similar pyrazole derivatives have been reported to possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Neuropharmacology : Preliminary studies suggest potential effects on neurotransmitter systems, indicating possible applications in treating mood disorders and anxiety .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study indicated an IC50 value of approximately 10 µM, suggesting potent anticancer properties. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.

Case Study 2: Enzyme Inhibition

In a pharmacological study focused on inflammatory diseases, the compound was tested as a COX inhibitor. Results showed that at concentrations of 5–20 µM, it significantly reduced prostaglandin E2 levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Material Science Applications

Beyond biological applications, this compound is also being explored for its utility in material science:

  • Polymer Chemistry : The unique functional groups present in the compound allow it to be used as a building block for synthesizing novel polymers with specific chemical properties. These polymers may exhibit enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-[(4-Chlorophenyl)sulfonyl]-4-(furan-2-carbonyl)piperazine 4-Chlorophenylsulfonyl, furan-2-carbonyl C₁₅H₁₅ClN₂O₄S Antifungal activity (Candida spp.)
1-(Bis(4-fluorophenyl)methyl)-4-sulfamoylpiperazine Bis(4-fluorophenyl)methyl, sulfamoyl C₁₈H₁₈F₂N₄O₂S Antiproliferative activity
HBK14 (Phenoxyethoxyethyl-substituted piperazine) 2,6-Dimethylphenoxyethoxyethyl, 2-methoxyphenyl C₂₄H₃₁ClN₂O₃ Dopamine receptor modulation
1-(Thiazolylsulfonyl)-4-(trifluoromethyl)piperazine 5-Phenyl-1,3-thiazol-4-ylsulfonyl, trifluoromethyl C₁₉H₁₈ClN₃O₂S₂ Anticancer activity (NCI-60 panel)
Target Compound 1,3-Dimethylpyrazole-4-sulfonyl, furan-2-carbonyl C₁₅H₁₇N₄O₄S* Hypothesized antimicrobial/anticancer

*Inferred molecular formula based on structural analogues.

Physical and Spectral Properties

  • Melting Points : Piperazine derivatives with sulfonyl groups typically exhibit melting points between 132°C (for flexible substituents) and 230°C (for rigid aromatic groups) . The target compound’s 1,3-dimethylpyrazole group may lower the melting point due to reduced crystallinity.
  • NMR Characterization : Low-field shifts in ¹H NMR (δ 3.5–4.5 ppm) are characteristic of piperazine protons adjacent to electron-withdrawing sulfonyl groups, as seen in trifluoromethylsulfonyl analogues .

Biological Activity

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by various research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C11H17N3O4S
  • CAS Number : 925145-54-6
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar pyrazole and piperazine moieties exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus41 μg/mL
Compound BEscherichia coli53.45 μM
Compound CPseudomonas aeruginosa48.33 μM

These compounds demonstrated activity comparable to conventional antibiotics like norfloxacin and ciprofloxacin, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, particularly in the context of inhibiting pro-inflammatory cytokines. For example, studies on pyrazole derivatives reveal that they can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses. The mechanism involves the inhibition of NF-kB signaling pathways .

Anticancer Potential

Emerging data suggest that the compound may possess anticancer properties. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation in various types of cancer. In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial effect of a series of pyrazole-based compounds against MRSA biofilms. The most potent derivative inhibited biofilm formation at concentrations as low as 0.007–0.03 mg/mL, significantly outperforming traditional treatments .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory activity of piperazine derivatives in a mouse model of acute inflammation. Results showed a marked reduction in paw edema and inflammatory cell infiltration when treated with these compounds compared to controls .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the pyrazole ring and sulfonamide group significantly affect their potency and selectivity:

Modification Effect on Activity
Addition of halogensIncreased antibacterial activity
Alteration of substituentsEnhanced anti-inflammatory properties
Variation in carbon chain lengthImproved anticancer efficacy

This information provides a framework for further development and optimization of new therapeutic agents based on this scaffold .

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